3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid
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Overview
Description
This compound, “3-(4-{[4-(Spiro[indene-1,4’-piperidin]-1’-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid”, is a complex organic molecule with the formula C33H33NO3 . It contains a spiro[indene-1,4’-piperidin] moiety .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a molecular weight of 491.62 g/mol . It contains a spiro[indene-1,4’-piperidin] moiety, a benzyl group, and a hex-4-ynoic acid group .Physical And Chemical Properties Analysis
This compound is a solid or viscous liquid . More detailed physical and chemical properties could not be found in the available sources.Scientific Research Applications
Selective Estrogen Receptor Modulators (SERMs) The spiropiperidine structure, similar to 3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid, has been identified as functionally equipotent to other basic side chains in selective estrogen receptor modulators (SERMs). SERMs are a class of drugs that act on the estrogen receptor and are used in various therapeutic applications, including breast cancer treatment and osteoporosis prevention (Watanabe et al., 2003).
Sigma-Receptor Ligands Certain spiropiperidine compounds have been synthesized and evaluated for their affinity towards sigma-1 and sigma-2 receptors. These receptors are involved in several physiological processes and are potential therapeutic targets for diseases such as schizophrenia and depression. Compounds with spiropiperidine structure have shown high affinity and selectivity towards sigma-1 receptors, indicating their potential as therapeutic agents (Maier & Wünsch, 2002).
Chemical Synthesis and Photophysical Studies Spiropiperidine structures have been utilized in the synthesis of novel compounds with potential applications in materials science and photophysical studies. For instance, certain spiro[indoline-naphthaline]oxazine derivatives have been synthesized, and their structures were characterized using various spectroscopic techniques. These compounds demonstrated excellent photochromic properties, indicating their potential use in the development of photo-responsive materials (Li et al., 2015).
Antimycobacterial Activity Spiro-piperidin-4-ones, similar in structure to the compound , have been synthesized and evaluated for their antimycobacterial activity. These compounds have shown significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents (Kumar et al., 2008).
Safety And Hazards
The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
CAS RN |
1292290-38-0 |
---|---|
Product Name |
3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid |
Molecular Formula |
C33H35NO3 |
Molecular Weight |
493.647 |
IUPAC Name |
3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C33H33NO3/c1-2-5-29(22-32(35)36)27-12-14-30(15-13-27)37-24-26-10-8-25(9-11-26)23-34-20-18-33(19-21-34)17-16-28-6-3-4-7-31(28)33/h3-4,6-17,29H,18-24H2,1H3,(H,35,36) |
InChI Key |
WKVVLTUTCPYXBP-LJAQVGFWSA-N |
SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)CN3CCC4(CC3)C=CC5=CC=CC=C45 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LY2881835; LY-2881835; LY 2881835. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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